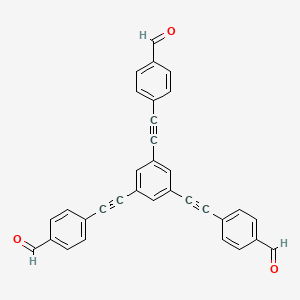

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde

Übersicht

Beschreibung

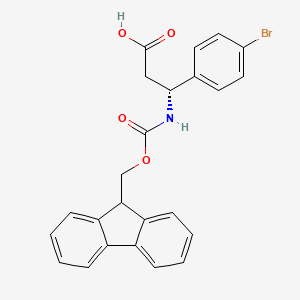

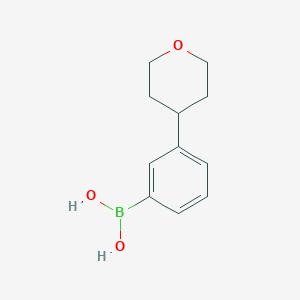

“4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde” (BTETBA) is a C3-type electron-rich monomer. It consists of three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring . It has a molecular weight of 462.5 .

Synthesis Analysis

The synthesis of BTETBA involves a four-step process with a total yield of 35% . The synthesis of this compound from Benzoic acid, 4,4’,4’‘-(1,3,5-benzenetriyltri-2,1-ethynediyl)tris-, 1,1’,1’'-trimethyl ester has been reported .Molecular Structure Analysis

The molecular structure of BTETBA is characterized by three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring . This structure allows for the formation of a metal-free covalent organic framework (COF) when ethynyl groups are incorporated into the conjugated skeleton .Chemical Reactions Analysis

The spatial separation of triazine and acetylene cores in BTETBA leads to efficient charge separation and suppressed charge recombination. The carbon-carbon double bond linkage facilitates electron transport over the skeletons .Physical and Chemical Properties Analysis

The physical and chemical properties of BTETBA include a molecular weight of 462.5 . The storage temperature is recommended to be at room temperature under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs) and Coordination Polymers

- Metal-Organic Frameworks : A study by Yu and Gan (2015) demonstrated the use of a Co(II)-based MOF constructed using a ligand related to 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde, showcasing its potential in gas sorption applications (Yu & Gan, 2015).

- 3D Coordination Polymers : Research by Bai et al. (2019) explored the synthesis of Cd(II) coordination polymers using a similar ligand, revealing their utility in reversible iodine capture and release, with significant changes observed in their fluorescence and UV-Vis spectra (Bai et al., 2019).

Luminescence and Sensing Applications

- Exciton Migration in 2D and 3D Structures : A study by Cao et al. (2017) reported the construction of 2D metal-organic layers (2D-MOLs) and 3D metal-organic frameworks (3D-MOFs) using a donor ligand related to this compound. This research highlights the potential of these materials in light-harvesting and fluorescence sensing due to their efficient exciton migration (Cao et al., 2017).

- White Light Luminescence in Pb(II) Complexes : Chen et al. (2015) synthesized Pb(II) complexes using a tripodal ligand similar to the subject compound, which displayed single-component white light luminescence. This property was attributed to the combination of ligand-to-metal charge-transfer and metal-centered emissions (Chen et al., 2015).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as viologens, interact with various biological targets due to their peculiar redox and charge transfer properties .

Mode of Action

It is known that similar compounds, such as viologens, can be reduced through a one-electron process to the corresponding radical cation first and then to the neutral form . This reduction is reversible, and the three redox states are all stable .

Biochemical Pathways

Similar compounds, such as viologens, have been known to act as electron acceptors and form charge transfer complexes .

Result of Action

Similar compounds, such as viologens, are known to exhibit different colors in their different redox states .

Action Environment

Similar compounds, such as viologens, have been known to exhibit electrochromism, a property that could potentially be influenced by environmental factors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-[3,5-bis[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H18O3/c34-22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(23-35)13-4-26)21-33(20-31)18-9-27-5-14-30(24-36)15-6-27/h1-6,10-15,19-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQZINMBNWLMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C=O)C#CC4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067998.png)

![2-[Bis(2,4-di-tert-butyl-phenoxy)phosphinooxy]-3,5-di(tert-butyl)phenyl-palladium(II) chloride Dimer](/img/structure/B3068006.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)